

Part 1: Core Molecular Profile and Physicochemical Characteristics

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Compound of Interest

Compound Name: **4-Bromo-1-naphthaldehyde**

Cat. No.: **B041720**

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4-Bromo-1-naphthaldehyde is a key aromatic building block whose utility is derived from its unique bifunctional nature: a reactive aldehyde group and a bromine-substituted naphthalene core.^[1] This structure makes it an invaluable precursor in diverse fields, from the development of novel antimicrobial agents to the synthesis of advanced materials for organic electronics.^[1] ^[2]^[3]

1.1: Chemical Identity

A precise understanding of the compound's identity is the foundation of any rigorous scientific work. The key identifiers for **4-Bromo-1-naphthaldehyde** are summarized below.

Identifier	Value	Source(s)
CAS Number	50672-84-9	[2][4][5]
Molecular Formula	C ₁₁ H ₇ BrO	[4][5][6]
Molecular Weight	235.08 g/mol	[4][5]
IUPAC Name	4-bromonaphthalene-1-carbaldehyde	[1][5][7]
Common Synonyms	4-bromo-1-naphthalenecarboxaldehyde	[6][8]

1.2: Physical and Chemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)	Notes
Appearance	Solid, Off-White to Pale Beige Powder	[6][7][8]	
Melting Point	83 °C	[4]	A significantly higher melting point of 250 °C is noted by one supplier[8]; however, this is considered an outlier. Empirical verification is recommended.
Boiling Point	359.4 ± 25.0 °C (Predicted)	[8]	This is a predicted value; vacuum distillation would be required to prevent decomposition.
Solubility	Slightly soluble in Chloroform and Methanol	[8]	Generally soluble in common organic solvents.
Flash Point	83 °C	[4]	The reporting of a flash point identical to the melting point is unusual and may be erroneous. Users should consult a detailed Safety Data Sheet (SDS).
Purity	Typically ≥95%	[6][7]	

Part 2: Spectroscopic Characterization - A Predictive Analysis

Confirming the identity and purity of **4-Bromo-1-naphthaldehyde** is critical. While raw spectra are lot-specific, a senior scientist can predict the expected spectral features with high confidence based on the molecular structure. This predictive framework serves as a self-validating system for experimental results.

- ¹H NMR (Proton NMR): The proton spectrum will be highly characteristic. The aldehyde proton (-CHO) is the most telling signal, expected as a singlet significantly downfield ($\delta > 10.0$ ppm) due to the powerful deshielding effect of the carbonyl group's magnetic anisotropy. The seven aromatic protons on the naphthalene ring will appear in the δ 7.5-9.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons.
- ¹³C NMR (Carbon NMR): The spectrum should display 11 distinct signals corresponding to the unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal, typically around δ 190 ppm. The carbon atom directly bonded to the bromine (C4) will be identifiable in the aromatic region ($\delta \sim 120$ -140 ppm), with its chemical shift influenced by the halogen's electronegativity. The remaining nine aromatic carbons will populate the δ 120-145 ppm range.
- FT-IR (Infrared Spectroscopy): The IR spectrum provides an immediate confirmation of the key functional groups. The most prominent and unambiguous peak will be the strong, sharp C=O stretch of the aldehyde functional group, expected around 1700 - 1710 cm^{-1} .^[9] Other key features include aromatic C=C stretching vibrations in the 1500 - 1600 cm^{-1} region and sp^2 C-H stretches appearing just above 3000 cm^{-1} . Two weaker, but diagnostic, aldehyde C-H stretching bands (Fermi doublets) are anticipated near 2720 and 2820 cm^{-1} .^[9]
- Mass Spectrometry (MS): The mass spectrum offers definitive proof of molecular weight and elemental composition. In electron ionization (EI-MS), the molecular ion peak (M^+) will be observed at m/z 234/236. The most crucial feature for validation is the $\text{M}+2$ peak. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the spectrum will exhibit two peaks of nearly equal intensity (a 1:1 ratio) at m/z 234 and m/z 236, which is a definitive signature for a monobrominated compound.^[10]

Part 3: Synthesis and Safe Handling Protocols

3.1: Experimental Protocol: Synthesis via Sommelet Reaction

A reliable method for the preparation of **4-Bromo-1-naphthaldehyde** is the Sommelet reaction, starting from 1-bromo-4-(bromomethyl)naphthalene.^[8] This protocol is robust and provides a good yield.

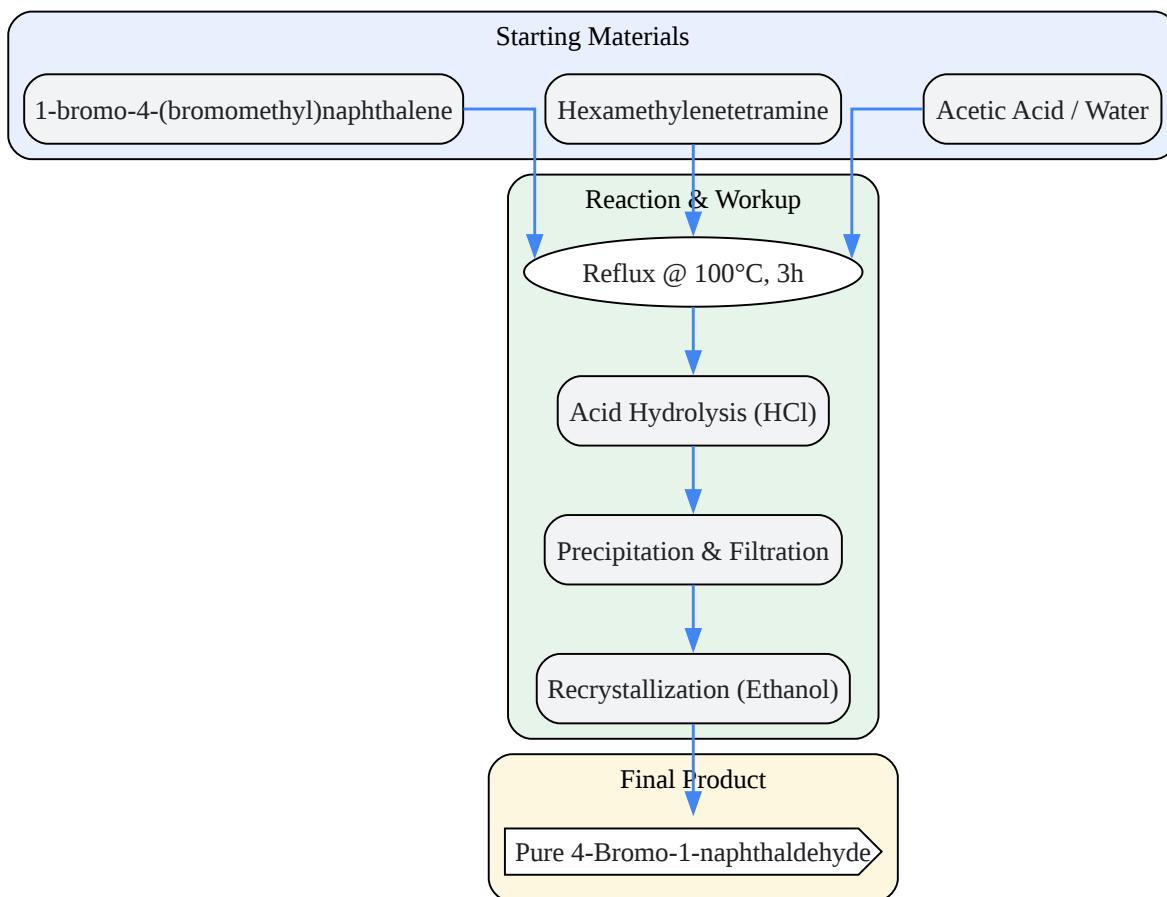
Causality Behind Experimental Choices:

- Hexamethylenetetramine: This reagent acts as a formyl anion equivalent. It first reacts with the benzylic bromide to form a stable quaternary ammonium salt.
- Acetic Acid/Water: This aqueous acidic medium is crucial for the hydrolysis of the intermediate formed from the ammonium salt, which ultimately releases the aldehyde product.
- Concentrated HCl: The addition of strong acid facilitates the final hydrolysis step and helps precipitate the organic product from the aqueous solution.
- Ethanol Recrystallization: This is a standard purification step to remove unreacted starting materials and byproducts, yielding the final product with high purity.

Step-by-Step Methodology:^[8]

- Reaction Setup: To a 3L three-necked flask, add 1-bromo-4-(bromomethyl)naphthalene (318 g), hexamethylenetetramine (371.5 g), glacial acetic acid (795 g), and water (795 g).
- Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Hydrolysis: Upon completion, rapidly add concentrated hydrochloric acid (636 g) dropwise over 30 minutes.
- Precipitation: Cool the reaction mixture to room temperature. Add 4 L of water and stir continuously for 3 hours to ensure complete precipitation of the product.

- **Filtration and Washing:** Collect the solid product by filtration. Wash the filter cake by creating a slurry with 2 L of water, stirring for 2 hours, and filtering again. Wash the final cake twice with water.
- **Drying and Purification:** Dry the crude product at 40 °C. Recrystallize the dried solid from ethanol (318 g) to yield pure **4-bromo-1-naphthaldehyde**.



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